(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2680533-10-0 |
|---|---|
Molecular Formula |
C4H9BrClN |
Molecular Weight |
186.48 g/mol |
IUPAC Name |
2-bromo-N-methylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8BrN.ClH/c1-4(5)3-6-2;/h6H,1,3H2,2H3;1H |
InChI Key |
ZLTKOHXIXUEERO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=C)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Retrosynthetic Analysis of the (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-nitrogen bond and the final salt formation.
The hydrochloride salt can be retrosynthetically disconnected to its free base, (2-bromoprop-2-en-1-yl)(methyl)amine. The key carbon-nitrogen bond in this allylic amine can be disconnected through a nucleophilic substitution pathway. This leads to two logical precursors: an electrophilic allyl component and a nucleophilic amine. The most direct and strategically sound precursors are 2,3-dibromopropene (B1205560) and methylamine (B109427). This approach is based on the well-established reactivity of allylic halides with amine nucleophiles.
Direct Alkylation and Amination Approaches to Allylic Amines
Direct methods for the formation of the C-N bond in allylic amines are among the most common and practical approaches. These strategies typically involve the reaction of an amine nucleophile with an allylic electrophile.
Nucleophilic Substitution of Allylic Halides with Methylamine
The reaction of an allylic halide with an amine is a classic example of a nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism. In the synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine, 2,3-dibromopropene serves as the electrophile, and methylamine acts as the nucleophile.
The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon bearing a bromine atom, leading to the displacement of the bromide ion. To favor the formation of the secondary amine and prevent over-alkylation to the tertiary amine or the quaternary ammonium (B1175870) salt, it is often necessary to use a large excess of the amine nucleophile. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the amine and stabilize the transition state. The initial product is the free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
A potential challenge in this synthesis is the regioselectivity, as the nucleophile could theoretically attack either of the two electrophilic centers in 2,3-dibromopropene. However, the primary allylic bromide is significantly more reactive towards S(_N)2 substitution than the vinylic bromide, leading to the preferential formation of the desired product.
| Reactant 1 | Reactant 2 | Typical Solvents | Key Conditions | Product |
| 2,3-Dibromopropene | Methylamine | Ethanol, Methanol, THF | Excess methylamine, Room temperature to mild heating | (2-bromoprop-2-en-1-yl)(methyl)amine |
This table represents typical conditions for this type of transformation and is for illustrative purposes.
Palladium-Catalyzed Allylic Amination Strategies
Palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of C-N bonds. This reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile.
While the direct use of allylic bromides is feasible, palladium catalysis opens up the possibility of using other precursors such as allylic alcohols, carbonates, and chlorides. youtube.comnih.gov In this context, a suitable precursor for (2-bromoprop-2-en-1-yl)(methyl)amine could be 2-bromo-2-propen-1-ol or its corresponding carbonate. The reaction involves the oxidative addition of a palladium(0) catalyst to the allylic substrate to form the π-allylpalladium complex, followed by nucleophilic attack by methylamine. youtube.comnih.gov
| Allylic Substrate | Catalyst | Ligand | Base | Typical Nucleophile | Yield (%) |
| Allyl Acetate | Pd(OAc)(_2) | PPh(_3) | K(_2)CO(_3) | Morpholine | 95 |
| Allyl Carbonate | Pd(allyl)Cl | dppf | Cs(_2)CO(_3) | Aniline | 89 |
| Allyl Chloride | Pd(_2)(dba)(_3) | Xantphos | NaOt-Bu | Benzylamine | 92 |
This table presents representative data from the literature on palladium-catalyzed allylic amination of various substrates and is for illustrative purposes. youtube.comnih.gov
A key feature of palladium-catalyzed allylic amination is the ability to control regioselectivity and stereoselectivity through the choice of ligands, catalyst, and reaction conditions. youtube.comnih.gov The nucleophilic attack on the π-allylpalladium intermediate generally occurs at the less substituted terminus of the allyl group. However, the electronic and steric properties of the ligands on the palladium center can influence the site of attack. For a substrate like a 2-bromoallyl derivative, the electronics of the π-allyl intermediate would be significantly influenced by the bromine atom, potentially affecting the regioselectivity of the amine addition. Careful selection of ligands is crucial to direct the nucleophilic attack to the desired carbon atom. youtube.comnih.gov
Copper-Catalyzed Allylic Amination
Copper-catalyzed allylic amination has emerged as a valuable alternative to palladium-based systems. youtube.com These reactions can proceed through different mechanisms, including those involving copper(I) or copper(II) catalysts. One approach involves the copper-catalyzed reaction of Grignard reagents with allylic ethers, followed by trapping with an amine. More direct methods involve the copper-catalyzed reaction of allylic halides or phosphates with amines. These reactions often exhibit different regioselectivity profiles compared to their palladium-catalyzed counterparts, sometimes favoring the formation of the more substituted allylic amine.
| Catalyst | Ligand | Allylic Substrate | Amine | Solvent | Yield (%) |
| Cu(OTf)(_2) | Bis(oxazoline) | Styrene | N-Tosylaniline | Dichloromethane | 75 (as enamide) |
| CuCN | None | Allyl Phosphate | Dibenzylamine | THF | 88 |
| CuI | Phenanthroline | Allyl Bromide | Piperidine | Toluene | 91 |
This table provides illustrative examples of copper-catalyzed amination reactions from the literature. youtube.com
Iridium-Catalyzed Allylic Amination
Iridium-catalyzed allylic amination has emerged as a powerful tool for the formation of C-N bonds, offering high levels of regio- and enantioselectivity. nih.gov These reactions typically proceed through the formation of a π-allyliridium intermediate, which then undergoes nucleophilic attack by the amine. acs.org The choice of ligand and the nature of the iridium precursor (cationic or neutral) can significantly influence the reaction's outcome, dictating the regioselectivity between linear and branched products. nih.gov
For the synthesis of an N-methylated allylic amine, iridium catalysts modified with ligands such as tol-BINAP can be employed. nih.gov The reaction of a suitable allylic precursor, such as an allylic carbonate or acetate, with methylamine in the presence of an iridium complex like [Ir(COD)Cl]₂ and a phosphite (B83602) ligand can afford the desired product. acs.orgorganic-chemistry.org The mechanism often involves an outer-sphere attack of the amine on the π-allyl complex. nih.gov Polar solvents, such as ethanol, have been shown to be essential for high catalytic activity and product yields in these transformations. acs.orgorganic-chemistry.org
Table 1: Key Features of Iridium-Catalyzed Allylic Amination
| Feature | Description | Source(s) |
|---|---|---|
| Catalyst | Typically a complex of Iridium, such as [Ir(COD)Cl]₂, with a chiral ligand. | acs.orgorganic-chemistry.org |
| Mechanism | Proceeds via a π-allyliridium intermediate, often with outer-sphere nucleophilic attack by the amine. | nih.gov |
| Regioselectivity | Can be controlled to favor either branched or linear products depending on the catalyst system. | nih.gov |
| Stereoselectivity | Chiral ligands enable high enantioselectivity in the formation of chiral allylic amines. | nih.gov |
| Reaction Conditions | Often requires polar solvents for optimal performance. | acs.orgorganic-chemistry.org |
Cobalt-Catalyzed C-H Allylic Amination
Recent advancements in catalysis have highlighted the use of earth-abundant metals like cobalt for C-H activation and functionalization. rsc.org Cobalt catalysis offers a more sustainable and economical alternative to precious metal catalysts. rsc.org In the context of allylic amination, cobalt catalysts can facilitate the direct coupling of alkenes with amines via C-H activation. nih.gov
Cobalt-catalyzed reactions can proceed through various mechanisms, including those involving C-H metalation, alkene insertion, and subsequent elimination steps. researchgate.net For instance, a [Cp*Co(CO)I₂] complex has been shown to effectively catalyze the pyridyl-directed C-H allylation of arenes with allylic amines. researchgate.net While direct C-H allylic amination of a simple propene derivative with methylamine using cobalt catalysis is a developing area, the principles of cobalt-catalyzed C-H functionalization suggest its potential for such transformations. nih.govnih.gov The regioselectivity of these reactions can be influenced by directing groups and the specific cobalt catalyst employed. researchgate.net
Table 2: Aspects of Cobalt-Catalyzed C-H Amination
| Aspect | Description | Source(s) |
|---|---|---|
| Catalyst | Utilizes earth-abundant and cost-effective cobalt complexes. | rsc.org |
| Mechanism | Can involve C-H activation, C-N bond formation, and directing group assistance. | researchgate.net |
| Substrate Scope | Has been demonstrated for arenes and some alkenes with various amine partners. | nih.govresearchgate.net |
| Sustainability | Offers a greener alternative to precious metal catalysis. | rsc.org |
Enzymatic and Biocatalytic Routes to Allylic Amines
Biocatalysis presents a highly sustainable and environmentally benign approach to the synthesis of allylic amines. nih.govacs.org Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov Reductive aminases, for example, have been successfully employed for the N-allylation of primary and secondary amines. nih.govacs.org
A two-step, one-pot biocatalytic system can be designed where a carboxylic acid reductase first converts a renewable α,β-unsaturated carboxylic acid into the corresponding aldehyde in situ. nih.gov This intermediate is then subjected to reductive amination catalyzed by a reductive aminase to yield the allylic amine. nih.govacs.org This method avoids the use of harsh reagents and is highly selective, preventing over-reduction of the alkene moiety. nih.govacs.org The use of engineered enzymes and the optimization of reaction conditions are crucial for achieving high conversions and product purity. nih.gov
Table 3: Advantages of Enzymatic Routes to Allylic Amines
| Advantage | Description | Source(s) |
|---|---|---|
| Sustainability | Utilizes renewable starting materials and avoids harsh chemicals. | nih.govacs.org |
| Mild Conditions | Reactions are typically performed in aqueous solutions at or near ambient temperature. | nih.gov |
| High Selectivity | Enzymes offer excellent control over regioselectivity and stereoselectivity. | nih.govnih.gov |
| Atom Economy | Biocatalytic cascades can lead to high atom economy by minimizing waste. | nih.gov |
Hydrohalogenation and Bromination Strategies for Allylic Bromide Precursors
The synthesis of the target compound requires a 2-bromoprop-2-en-1-yl moiety, which is an allylic bromide. This can be prepared from a corresponding propenyl precursor through regioselective bromination.
Regioselective Bromination of Propenyl Precursors
The regioselective bromination of an unsymmetrical alkene is a classic challenge in organic synthesis. To obtain the desired 2-bromo-2-propen-1-yl structure, the bromine atom must be installed at the internal carbon of the double bond. This can be achieved through various methods, often involving the generation of a stable intermediate that directs the regiochemical outcome. One potential precursor is allene, which upon reaction with HBr under specific conditions, can yield 2-bromopropene. Subsequent allylic bromination of 2-bromopropene, for instance with N-bromosuccinimide (NBS) and a radical initiator, could potentially lead to the desired 2,3-dibromoprop-1-ene. However, a more direct route to a precursor for (2-bromoprop-2-en-1-yl)(methyl)amine would be advantageous. A plausible strategy involves the use of a precursor that already contains the C-N bond. For example, the reaction of N-methylallylamine with a suitable brominating agent under conditions that favor Markovnikov addition to the double bond, followed by elimination, could be explored. Alternatively, starting with 2,3-dibromopropene and performing a nucleophilic substitution with methylamine would likely favor attack at the primary carbon, yielding the desired product.
Strategies for Hydrochloride Salt Formation and Purification
The final step in the synthesis is the formation and purification of the hydrochloride salt. Amines are basic and readily react with strong acids like hydrochloric acid to form salts. spectroscopyonline.comualberta.ca This transformation is often used to improve the handling, stability, and water solubility of amine compounds. spectroscopyonline.com
A common method for forming the hydrochloride salt is to dissolve the free amine in a suitable organic solvent, such as diethyl ether, dioxane, or ethanol, and then introduce anhydrous hydrogen chloride gas or a solution of HCl in an appropriate solvent. researchgate.net For instance, a solution of 4M HCl in dioxane is a commercially available and convenient reagent for this purpose. nih.gov The resulting hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution. researchgate.netyoutube.com
Purification of the hydrochloride salt can be achieved through recrystallization from a suitable solvent system. If the salt is contaminated with inorganic salts, such as sodium chloride from a reaction using aqueous HCl, purification can be more challenging. echemi.com In such cases, it may be necessary to first convert the salt back to the free base by treatment with a strong base like NaOH, extract the free amine into an organic solvent, dry the organic layer, and then re-form the hydrochloride salt under anhydrous conditions. echemi.com
Table 4: Common Methods for Hydrochloride Salt Formation and Purification
| Method | Description | Source(s) |
|---|---|---|
| Salt Formation | Reaction of the free amine with anhydrous HCl gas or a solution of HCl in an organic solvent (e.g., dioxane, ethanol). | researchgate.netnih.gov |
| Purification | Recrystallization from a suitable solvent or solvent mixture. | google.com |
| Removal of Inorganic Salts | Conversion back to the free base, extraction, and re-formation of the salt under anhydrous conditions. | echemi.com |
Green Chemistry and Sustainable Synthetic Pathways for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound, several strategies can be employed to enhance sustainability.
The use of biocatalytic methods, as described in section 2.2.6, is a cornerstone of green synthesis. nih.govacs.org Employing enzymes for the amination step can replace hazardous reagents and solvents with milder, more environmentally friendly alternatives. gctlc.org Furthermore, sourcing starting materials from renewable resources, such as biomass-derived acrylic acids, aligns with the principles of green chemistry. nih.govacs.org
Solvent-Free and Aqueous Media Syntheses
The use of environmentally benign solvents like water or the complete omission of solvents represents a significant advancement in green chemistry. These approaches not only reduce chemical waste but can also influence reaction rates and selectivity.
Aqueous Media Synthesis:
The synthesis of allylic amines in aqueous media is a well-established and environmentally friendly method. A general approach involves the nucleophilic substitution of an allylic halide with an amine in water. For the synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine, this would involve the reaction of 2,3-dibromopropene with an aqueous solution of methylamine. The reaction proceeds via the displacement of the more reactive allylic bromine atom by methylamine.
A typical procedure for a related compound, N-allylmethylamine, involves the dropwise addition of allyl chloride to a 40% aqueous solution of methylamine at room temperature with constant stirring. The reaction mixture is typically stirred for several hours. Following the reaction, the solution is acidified with hydrochloric acid (HCl) to convert the amine into its hydrochloride salt, which is more soluble in water and allows for the extraction of any unreacted halide with an organic solvent. The aqueous solution of the amine hydrochloride is then concentrated. The free amine can be liberated by the addition of a strong base, such as potassium hydroxide (B78521) (KOH), followed by distillation. To obtain the final hydrochloride salt, the purified free amine would be treated with HCl.
This aqueous-based methodology is advantageous due to the low cost and non-flammability of water, as well as the simplified work-up procedures.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |
| Allyl chloride | 40% aq. Methylamine | Water | Room Temp. | 3-4 h | N-Allylmethylamine | 65% |
Solvent-Free Synthesis:
Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate the need for solvents, reducing waste and often leading to higher reaction rates due to increased reactant concentration. While a specific solvent-free synthesis for this compound has not been detailed in the literature, related solvent-free additions of amines to activated alkenes have been reported. For instance, the Michael-type addition of various amines to α,β-unsaturated nitriles, esters, and ketones can proceed efficiently without any solvent or catalyst.
Adapting this concept to the synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine would likely involve the direct reaction of 2,3-dibromopropene with methylamine under controlled temperature conditions. The reaction would proceed via nucleophilic substitution. Careful control of stoichiometry and temperature would be crucial to favor the desired mono-alkylation and minimize the formation of the tertiary amine. The resulting free amine could then be converted to its hydrochloride salt. The primary challenge in a solvent-free approach would be managing the exothermicity of the reaction and preventing the volatilization of the low-boiling methylamine.
Microwave-Assisted and Photoredox Catalysis in Synthesis
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The synthesis of allylic amines can be greatly accelerated by microwave irradiation.
For instance, the hydrozirconation of alkynes followed by the addition of the resulting alkenylzirconocenes to imines, a sequence that produces allylic amines, is significantly faster under microwave conditions. chemrxiv.orgnih.govrsc.org While this specific pathway is not directly applicable to the synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine from 2,3-dibromopropene, it demonstrates the potential of microwave energy to promote the formation of allylic amines.
A more relevant approach would be the microwave-assisted N-allylation of methylamine with 2,3-dibromopropene. It has been shown that the N-allylation of secondary aryl amines with allyl bromide can be promoted by microwave irradiation, although in some cases, it may not be the optimal condition. The reaction of diphenylamine (B1679370) with allyl bromide in DMSO with KOH under microwave irradiation has been explored. Adapting this to the target molecule, a mixture of 2,3-dibromopropene and an excess of methylamine (or a solution of methylamine) in a suitable solvent could be subjected to microwave irradiation. The reaction parameters, including temperature, time, and power, would need to be optimized to maximize the yield of the desired secondary amine.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Method | Time | Product |
| Diphenylamine | Allyl bromide | KOH | DMSO | Microwave (100 W) | 5 min | No desired product |
| N-Tosyl aldimines | Potassium alkenyltrifluoroborates | Rh(I)/bicyclo[2.2.1]heptadiene | - | Microwave | - | Chiral allylic amines |
Photoredox Catalysis in Synthesis:
Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This methodology often utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, leading to the formation of radical intermediates.
The synthesis of allylic amines from allylic bromides using photoredox catalysis has been reported. One such approach involves the copper-photocatalyzed allylation of imines with allylic bromides. researchgate.net In this process, a copper complex acts as the photocatalyst. A proposed mechanism involves the oxidation of a sacrificial reducing agent, such as N,N-diisopropylethylamine (DIPEA), to form an α-aminoalkyl radical. This radical can then react with the allyl bromide via a halogen-atom transfer to generate an allyl radical. The allyl radical subsequently adds to an imine to form an N-centered radical, which is then reduced to the final homoallylamine product.
To apply this strategy to the synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine, one could envision a dual photoredox/nickel-catalyzed cross-coupling reaction. Such a system has been used for the preparation of allylamines via the cross-coupling of alkyl bromides with 3-bromoallylamines. This reaction proceeds under blue light irradiation in the presence of an organic dye photocatalyst like 4CzIPN. This methodology could potentially be adapted for the direct coupling of a methylamine equivalent with 2,3-dibromopropene, or a derivative thereof, under mild, light-induced conditions.
| Reactant 1 | Reactant 2 | Catalyst System | Light Source | Product |
| Imines | Allylic Bromides | [Cu(neocuproine)(DPEphos)]PF6 | Visible Light | Homoallylamines |
| Alkyl Bromides | 3-Bromoallylamines | 4CzIPN / Ni-catalyst | Blue Light | Branched Allylamines |
Reactivity and Mechanistic Investigations of 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Nucleophilic Substitution Reactions at the Allylic Bromide Center
The presence of a bromine atom on a carbon adjacent to a double bond makes the C-Br bond susceptible to nucleophilic attack. Such reactions on allylic systems are known to proceed through various mechanisms, primarily SN1, SN2, and SN2' pathways. masterorganicchemistry.comreddit.com The distribution of products is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. pressbooks.pubyoutube.com
SN1, SN2, and SN2' Reaction Pathways and Product Distribution
The substitution of the allylic bromide in (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride can occur via three distinct pathways:
SN2 Pathway (Direct Substitution): In this bimolecular process, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single concerted step. masterorganicchemistry.comreddit.com This pathway results in the formation of a product with the nucleophile attached to the same carbon that was bonded to the bromine.
SN1 Pathway (Carbocation Intermediate): This unimolecular pathway involves the initial departure of the bromide ion to form a resonance-stabilized allylic carbocation. masterorganicchemistry.comreddit.com The nucleophile can then attack either of the two electrophilic carbons of the carbocation, leading to a mixture of products.
SN2' Pathway (Allylic Rearrangement): This is a concerted bimolecular process where the nucleophile attacks the carbon-carbon double bond at the γ-position relative to the leaving group. masterorganicchemistry.com This attack is accompanied by a rearrangement of the double bond and the expulsion of the bromide ion. This pathway leads to a product where the nucleophile is attached to the terminal carbon of the original double bond.
The competition between these pathways is a key feature of allylic system reactivity. For this compound, the secondary nature of the carbon bearing the bromine suggests that both SN1 and SN2 pathways are plausible. pressbooks.pub The SN2' pathway is also a likely competitor, especially with soft nucleophiles. masterorganicchemistry.com
Table 1: Potential Products from Nucleophilic Substitution Reactions
| Reaction Pathway | Product Structure | Product Name |
|---|---|---|
| SN2 | Nu-CH2-C(=CH2)-N(CH3)H2+ Cl- | (2-(nucleophilomethyl)prop-2-en-1-yl)(methyl)ammonium chloride |
| SN1 / SN2' | CH2=C(Nu)-CH2-N(CH3)H2+ Cl- | (2-nucleopropyl-2-en-1-yl)(methyl)ammonium chloride |
Reactions Involving the Carbon-Carbon Double Bond
The alkene moiety in this compound is a site of high electron density, making it susceptible to attack by electrophiles. It can also participate in cycloaddition reactions and be a substrate for transition metal-catalyzed transformations.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydroboration)
The double bond can undergo a variety of electrophilic addition reactions:
Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond would be expected to proceed via a halonium ion intermediate, leading to a dihalogenated product. khanacademy.org
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org This regioselectivity is due to the formation of a more stable carbocation intermediate.
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. rasayanjournal.co.inderpharmachemica.com Treatment with a borane (B79455) reagent followed by oxidation would yield an alcohol where the hydroxyl group is attached to the less substituted carbon of the original double bond.
Table 2: Predicted Products of Electrophilic Addition Reactions
| Reagent | Expected Major Product Structure | Product Name |
|---|---|---|
| Br2 | Br-CH2-C(Br)(CH2Br)-N(CH3)H2+ Cl- | (2,3-dibromo-2-(bromomethyl)propyl)(methyl)ammonium chloride |
| HBr | CH3-C(Br)(CH2Br)-N(CH3)H2+ Cl- | (2-bromo-2-(bromomethyl)propyl)(methyl)ammonium chloride |
| 1. BH3; 2. H2O2, NaOH | HO-CH2-CH(CH2Br)-N(CH3)H2+ Cl- | (2-(bromomethyl)-3-hydroxypropyl)(methyl)ammonium chloride |
Cycloaddition Reactions and Pericyclic Processes
The alkene functionality can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. libretexts.org
[4+2] Cycloaddition (Diels-Alder Reaction): The double bond of this compound can act as a dienophile in a Diels-Alder reaction with a conjugated diene. libretexts.org This would lead to the formation of a six-membered ring.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. chemistrytalk.org
Transition Metal-Catalyzed Transformations of the Alkene Moiety
Transition metal catalysts can mediate a wide array of transformations at the alkene. researchgate.net These reactions are often highly selective and efficient.
Heck Reaction: In the presence of a palladium catalyst, the alkene could be coupled with an aryl or vinyl halide. researchgate.net
Metathesis: With appropriate ruthenium or molybdenum catalysts, the alkene could undergo olefin metathesis reactions, such as cross-metathesis with another alkene or ring-closing metathesis if another double bond is present in the molecule.
Hydroformylation: This process, typically catalyzed by rhodium or cobalt complexes, would involve the addition of a formyl group (CHO) and a hydrogen atom across the double bond, leading to the formation of an aldehyde.
Reactivity of the Secondary Methylamine (B109427) Functional Group (Post-Deprotonation)
Upon deprotonation, the secondary amine of (2-bromoprop-2-en-1-yl)(methyl)amine becomes a potent nucleophile, enabling a wide range of functionalization reactions at the nitrogen center.
The deprotonated secondary amine readily participates in nucleophilic substitution reactions. N-alkylation can be achieved with various alkyl halides, expanding the substitution on the nitrogen and creating tertiary amines. Such reactions are fundamental in organic synthesis for building molecular complexity. Enzymatic methods have also been developed for the N-allylation of secondary amines using renewable resources like cinnamic acids, showcasing a green chemistry approach to forming tertiary allylic amines. nih.govacs.org
Acylation reactions with acyl chlorides or acid anhydrides proceed efficiently to form the corresponding N,N-disubstituted amides. These reactions are typically rapid and high-yielding. N-Heterocyclic carbene (NHC) catalysis in combination with palladium catalysis has been explored for the acylation of allylic electrophiles, demonstrating advanced synthetic strategies. researchgate.net
| Reaction Type | Reagent Class | Product Type | General Conditions |
| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine | Base, Organic Solvent |
| N-Acylation | Acyl Halides (RCOCl) | N,N-Disubstituted Amide | Base (optional), Organic Solvent |
| N-Acylation | Acid Anhydrides ((RCO)₂O) | N,N-Disubstituted Amide | Heat or Catalyst |
The synthesis of amides from amines is a cornerstone of organic chemistry, often accomplished by reacting the amine with a carboxylic acid activated by a coupling agent or by using an acyl chloride. organic-chemistry.orgresearchgate.netyoutube.com Catalytic methods that directly couple alcohols and amines, liberating dihydrogen, represent a more atom-economical approach. nih.gov
Urea derivatives can be synthesized through several routes. A common laboratory method involves the reaction of an amine with an isocyanate. wikipedia.orgcommonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to couple two amine molecules. wikipedia.orgcommonorganicchemistry.com Unsymmetrical ureas are readily formed by the condensation of an isocyanate with an amine. wikipedia.org Direct synthesis from amines and carbon dioxide is also possible, presenting a greener alternative to traditional methods that use toxic reagents.
Carbamates are typically formed by reacting the amine with a chloroformate or by trapping an isocyanate intermediate with an alcohol. nih.govlookchem.com One-pot syntheses using carbonylimidazolide in water offer an efficient and environmentally friendly route. organic-chemistry.org Another approach involves the reaction of amines with activated carbonates, such as those derived from p-nitrophenyl chloroformate. nih.gov
| Derivative | Common Reagents | Key Intermediate (if any) |
| Amide | Carboxylic Acid + Coupling Agent, Acyl Chloride | Activated Ester, Acyl Chloride |
| Urea | Isocyanate, Phosgene/CDI, CO₂ | Isocyanate |
| Carbamate | Chloroformate, Isocyanate + Alcohol, CO₂ + Alkyl Halide | Isocyanate |
Allylic amines are valuable ligands in transition metal catalysis. The nitrogen atom's lone pair and the π-system of the adjacent double bond can both coordinate to a metal center. This bifunctional coordination can influence the steric and electronic environment of the metal, impacting its catalytic activity and selectivity. The presence of both a soft (alkene) and a hard (amine) donor site allows for versatile coordination behavior. For instance, ligands incorporating an allylic amine motif have been used in palladium-catalyzed reactions. The ability to tune the ligand backbone, including substituents on the nitrogen and the allylic chain, provides a means to systematically modify catalyst performance in reactions such as cross-coupling and amination. nih.gov The (2-bromoprop-2-en-1-yl)(methyl)amine molecule, with its amine, alkene, and bromo-substituent, presents a potentially versatile scaffold for designing ligands for various catalytic transformations.
Rearrangement Processes and Intra/Intermolecular Cyclization Reactions
The allylic amine structure is a key motif for various pericyclic rearrangement reactions and is also primed for cyclization, particularly due to the presence of the bromo substituent.
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. nih.gov In allylic amine chemistry, acs.orgacs.org- and acs.orgacs.org-sigmatropic rearrangements are particularly significant.
acs.orgacs.org-Sigmatropic Rearrangements: These rearrangements are common for allylic ammonium (B1175870) ylides, which can be generated in situ from tertiary allylic amines. acs.org This process is a powerful method for constructing functionalized homoallylic amines. acs.orgacs.org The reaction proceeds through a five-membered cyclic transition state. acs.org Engineered enzymes have been shown to initiate a sequence involving sulfimidation followed by a spontaneous acs.orgacs.org-sigmatropic rearrangement to produce enantioenriched protected allylic amines. nih.govnih.gov
acs.orgacs.org-Sigmatropic Rearrangements (Aza-Cope Rearrangement): The aza-Cope rearrangement is a heteroatomic version of the Cope rearrangement. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly facile, often occurring at temperatures much lower than the all-carbon equivalent. wikipedia.orgmdpi.com The 3-aza-Cope rearrangement, also known as the amino-Claisen reaction, involves the rearrangement of N-allyl enamines and can be used to form heterocyclic rings. acs.orgwikipedia.orgresearchgate.net These rearrangements are highly valuable in synthesis for their ability to build molecular complexity with high stereospecificity. nih.govtdl.org
For (2-bromoprop-2-en-1-yl)(methyl)amine, quaternization at the nitrogen followed by ylide formation could potentially initiate a acs.orgacs.org-sigmatropic rearrangement. Similarly, conversion to an appropriate N-allyl enamine derivative could open pathways for a acs.orgacs.org-aza-Cope rearrangement.
The presence of both a nucleophilic amine and an electrophilic carbon (due to the vinyl bromide) within the same molecule allows for the possibility of intramolecular cyclization to form nitrogen-containing heterocycles. Depending on the reaction conditions, this could lead to the formation of small rings like azetidines or larger rings through intermolecular dimerization followed by cyclization.
Polymerization and Material Science Applications of 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Free Radical Polymerization of Allylic Amine Monomers
Free radical polymerization is a primary method for converting vinyl monomers into polymers. However, for allylic monomers, this process is complicated by the structure of the allyl group itself. The polymerization of allylamine (B125299) and its derivatives typically requires specific conditions to achieve reasonable polymer yields and molecular weights. researchgate.netgoogle.com
The free radical polymerization of allylic amine monomers is known to be challenging. Unlike typical vinyl monomers, the radical formed on an allylic monomer is resonance-stabilized, which can reduce its reactivity and slow the rate of propagation. The polymerization of allylamine hydrochloride, a related cationic monomer, can be initiated using free radical initiators in aqueous solutions. nbinno.com
Kinetic studies on the polymerization of allyl compounds, such as allyl acetate, have shown that the process is often slow and may result in low molecular weight polymers. acs.org For allylic amines, polymerization is often carried out at elevated temperatures (e.g., 50°C to 120°C) for extended periods (0.5 to 50 hours) to achieve significant conversion. google.com The mechanism is understood to proceed via the standard steps of initiation, propagation, and termination, but it is significantly affected by a competing reaction known as degradative chain transfer. researchgate.net The formation of a stable, non-propagating allylic radical via hydrogen abstraction from the monomer is a key feature of this mechanism. researchgate.netnih.gov
Research into the polymerization of allylamine hydrochloride using a water-soluble, non-ionic diazo-type free radical initiator has provided data on the relationship between reaction time and monomer conversion, as illustrated in the table below.
| Polymerization Time (hours) | Conversion (%) |
|---|---|
| 1 | 15.8 |
| 2 | 28.5 |
| 4 | 49.6 |
| 8 | 73.0 |
| 16 | 90.2 |
| 24 | 94.7 |
A primary obstacle in the free radical polymerization of allylic monomers is degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the double bond of a monomer molecule by a propagating radical. This transfer results in the formation of a new, resonance-stabilized allylic radical from the monomer. This new radical is often too stable to effectively initiate the polymerization of another monomer, thus terminating the kinetic chain and leading to the formation of oligomers or low-molecular-weight polymers. researchgate.net
Several strategies can be employed to mitigate the effects of degradative chain transfer. One approach is to conduct the polymerization at a high monomer concentration, which favors the propagation reaction over the chain transfer reaction. google.com Another strategy involves the careful selection of initiators. For instance, using water-soluble non-ionic diazo compounds has been shown to be effective. google.com Furthermore, controlling the reaction conditions, such as reducing the oxygen content in the reaction mixture and maintaining a low pH (less than 3), can also facilitate higher conversion and the formation of higher molecular weight polymers. google.com
Cyclopolymerization of Diallylic Amine Analogs and its Relevance to (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride
While this compound is a mono-allylic monomer and does not undergo cyclopolymerization itself, examining the behavior of its diallylic analogs is crucial for understanding the broader context of allylic amine polymerization. Cyclopolymerization is a process where a monomer containing two or more unsaturated bonds polymerizes to form a polymer with cyclic structures in the main chain. researchgate.net Diallyldimethylammonium chloride (DADMAC) is a well-studied diallylic analog. researchgate.netresearchgate.net
The free-radical polymerization of 1,6-dienes, such as diallylamine (B93489) or DADMAC, proceeds through an alternating sequence of intermolecular and intramolecular addition steps (cyclization). researchgate.net This mechanism leads to the formation of non-cross-linked, soluble polymers containing cyclic repeating units.
Theoretically, the intramolecular cyclization of a diallyl monomer can result in either a five-membered pyrrolidinium (B1226570) ring or a six-membered piperidinium (B107235) ring. While the six-membered ring and its corresponding radical intermediate might be considered more thermodynamically stable, experimental evidence, particularly from NMR spectroscopy of poly(diallyldimethylammonium chloride) (PDADMAC), indicates that the formation of five-membered rings is almost exclusively favored. researchgate.net This preference for 5-exo cyclization over 6-endo cyclization is a common feature in radical cyclization reactions.
| Monomer Type | Possible Ring Structures | Observed Predominant Structure | Ring-Forming Mechanism |
|---|---|---|---|
| Diallylamine Derivatives (e.g., DADMAC) | Five-membered (pyrrolidinium), Six-membered (piperidinium) | Five-membered ring | Alternate intra-intermolecular additions |
Regioselectivity in cyclization reactions refers to the preferential formation of one constitutional isomer over another. In the context of cyclopolymerization, it relates to which double bond reacts intramolecularly and how the ring closes. The substituents on the monomer can significantly influence this selectivity through steric and electronic effects. beilstein-journals.org
For a hypothetical diallyl analog of (2-bromoprop-2-en-1-yl)(methyl)amine, the substituents would be a methyl group on the nitrogen and a bromine atom on one of the allyl groups.
Steric Effects : Bulky substituents can hinder the approach of the propagating radical to a particular site, thereby directing the cyclization pathway. beilstein-journals.org The methyl group on the nitrogen and the bromo-substituted allyl group would influence the conformation of the uncyclized radical intermediate, potentially favoring the formation of one ring size over the other.
Electronic Effects : The electron-withdrawing nature of the bromine atom could influence the electron density of the double bond, affecting its reactivity toward the intramolecular radical addition. semanticscholar.org
While direct studies on this specific substituted diallylamine are not available, research on other substituted systems shows that even subtle changes in substituents can switch the regioselectivity of a reaction from one pathway to another. beilstein-journals.orgresearchgate.net Understanding these principles is vital for designing monomers that will polymerize to form polymers with a desired, well-defined microstructure.
Cationic Polymer Synthesis from this compound Salt
The monomer this compound is an amine salt, which means it is a cationic monomer in solution. nbinno.com The polymerization of such monomers directly yields cationic polymers, also known as polyelectrolytes. These polymers possess a positive charge along their backbone, which makes them highly valuable in applications requiring electrostatic interactions. nbinno.comrsc.org
The free radical polymerization of allylamine hydrochloride is a direct route to synthesizing poly(allylamine hydrochloride) (PAH), a widely used cationic polyelectrolyte. researchgate.netnbinno.com Similarly, the polymerization of this compound would produce a substituted poly(allylamine) derivative that is also a cationic polymer. The synthesis is typically carried out in a polar solvent like water, where the monomer salt is soluble. google.com
The resulting cationic polymers have numerous applications in material science. For example, they are used as flocculants in water treatment, as dye fixatives in the textile industry, and as components in the layer-by-layer assembly of thin films. nbinno.com The synthesis of novel cationic polymers, such as those derived from this compound, could lead to materials with tailored properties, such as specific charge densities or enhanced interactions due to the presence of the bromo- and methyl-substituents. mdpi.com
Application as a Monomer for Functional Polymer Design
This compound serves as a functional monomer in the design and synthesis of advanced polymeric materials. nih.govrsc.orgmdpi.com The strategic incorporation of this monomer into polymer chains imparts specific chemical reactivity and functionality, enabling the creation of polymers with tailored properties. researchgate.net The monomer features two key functional groups: a polymerizable allyl group and a reactive bromo-substituent. This dual-functionality allows it to be integrated into a polymer backbone via chain-growth polymerization, while the bromine atom remains available for subsequent post-polymerization modification or to act as a reactive site. nih.gov The design of functional polymers through the careful selection of monomers is a foundational concept in creating next-generation materials for a wide array of applications. rsc.orgmdpi.com
Poly(allylamine) (PAH) and its derivatives are a significant class of cationic polymers utilized in various biomedical and industrial applications. nih.gov this compound can be considered a precursor for creating functional derivatives of poly(allylamine). While the direct polymerization of monoallylamine salts often yields polymers of a high degree of polymerization, the inclusion of substituted monomers like (2-bromoprop-2-en-1-yl)(methyl)amine allows for the introduction of specific functionalities. google.com
The synthesis approach involves the radical polymerization of the allylamine monomer. google.com Once the polymer backbone is formed, the pendent bromo-groups serve as highly reactive sites for nucleophilic substitution reactions. This allows for the grafting of various molecules, altering the polymer's properties such as solubility, charge density, and interaction with biological systems. For instance, these reactive sites can be used to attach targeting ligands, therapeutic agents, or other polymer chains. A general patent describes reacting poly(allylamine) with acrylic compounds to form derivatives, highlighting the versatility of the amine group in post-polymerization modifications. google.com Cationic polymers derived from allylamine have shown significant potential for delivering nucleic acids and proteins. nih.gov
Table 1: Conceptual Properties of Functional Poly(allylamine) Derivatives
| Functional Group Grafted onto Bromo-site | Potential Change in Polymer Property | Example Application Area |
| Poly(ethylene glycol) (PEG) | Increased hydrophilicity, reduced protein adhesion | Drug delivery, anti-fouling surfaces |
| Thiol (-SH) | Redox sensitivity, metal ion chelation | Biosensors, heavy metal removal |
| Quaternary Ammonium (B1175870) Salt | Enhanced permanent positive charge | Antimicrobial surfaces, gene delivery |
| Hydrophobic Alkyl Chain | Increased hydrophobicity, micelle formation | Surfactants, controlled release |
The presence of the bromine atom on the this compound monomer provides a versatile handle for cross-linking polymer chains. Cross-linking is a critical process that transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. rsc.org
Cross-linking utilizing this monomer can be achieved through post-polymerization modification. After the initial polymerization of the allyl group, the resulting polymer chains feature pendent 2-bromopropyl groups. These groups can react with difunctional or multifunctional nucleophiles (e.g., diamines, dithiols) that bridge two different polymer chains, forming a covalent cross-link. The density of these cross-links, which can be controlled by the initial concentration of the bromo-functionalized monomer, dictates the final properties of the polymer network. nih.govmdpi.com For example, a higher cross-linking density generally leads to a more rigid material with a higher elastic modulus and lower swelling capacity. nih.govmdpi.com This approach allows for the creation of hydrogels and other cross-linked materials where properties can be precisely tuned for specific applications like dental adhesives or superabsorbents. nih.govresearchgate.net
Table 2: Influence of Cross-linking Density on Polymer Network Properties
| Property | Low Cross-linking Density | High Cross-linking Density |
| Mechanical Strength | Low | High |
| Solvent Swelling | High | Low |
| Elastic Modulus | Low | High |
| Solubility | May be soluble/swellable | Insoluble |
| Permeability | High | Low |
Applications of 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride in Advanced Organic Synthesis
Development of Novel Ligands and Organocatalysts
There is no available information on the development of novel ligands or organocatalysts using (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride .
Design of Chiral Ligands from this compound
No methodologies or research findings have been published on the design or synthesis of chiral ligands derived from This compound .
Applications in Asymmetric Catalysis
There are no documented applications of This compound or any catalysts derived from it in the field of asymmetric catalysis. Consequently, no data on their performance, such as enantiomeric excess or product yields in catalytic reactions, is available.
Spectroscopic and Advanced Analytical Methodologies in Research on 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial, crucial information.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their relative ratios through integration. Based on the structure, one would expect to see signals for the two non-equivalent vinyl protons (=CH₂), the methylene (B1212753) protons (-CH₂-N), the methyl protons (-N-CH₃), and the amine proton (-NH-). The chemical shifts (δ) are influenced by adjacent functional groups. hw.ac.uklibretexts.org For instance, the vinyl protons would appear at a lower field due to the double bond and the deshielding effect of the bromine atom. oregonstate.edu The methylene and methyl protons attached to the nitrogen would also be downfield due to the electronegativity of the nitrogen atom, further shifted by protonation. msu.edugithub.io The amine proton signal is often broad and its chemical shift can be dependent on solvent and concentration. hw.ac.uk
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms in the molecule: the vinyl carbons (C=C), the methylene carbon (-CH₂-), and the methyl carbon (-CH₃). The carbon attached to the bromine atom would appear at a relatively shielded position compared to the other sp² carbon, while the sp³ carbons attached to the nitrogen would be observed in the typical range for aliphatic amines. organicchemistrydata.orgbhu.ac.inoregonstate.edu
Two-dimensional (2D) NMR experiments are essential for assembling the molecular skeleton by establishing correlations between nuclei. weebly.comnih.govscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. Key correlations would be expected between the geminal vinyl protons and potentially between the methylene protons and the vinyl protons (allylic coupling), as well as between the methylene protons and the amine proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for the vinyl, methylene, and methyl groups to their corresponding carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov For instance, correlations would be expected from the methylene protons to both vinyl carbons and the methyl carbon. The methyl protons should show a correlation to the methylene carbon. These correlations are instrumental in piecing together the molecule's connectivity.
A hypothetical data table summarizing the expected NMR data is presented below.
| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR | Key HMBC Correlations (¹H → ¹³C) |
| =C(Br)- | - | ~115-125 ppm | - |
| =CH₂ | ~5.8-6.2 ppm (2H, m) | ~125-135 ppm | =C(Br)-, -CH₂- |
| -CH₂-N | ~3.5-4.0 ppm (2H, m) | ~50-60 ppm | =C(Br)-, =CH₂, -CH₃ |
| -N-CH₃ | ~2.8-3.2 ppm (3H, s) | ~35-45 ppm | -CH₂- |
| -NH- | Variable, broad | - | -CH₂-, -CH₃ |
Note: Chemical shifts (δ) are in ppm and are predictive values relative to a standard like TMS. Actual values can vary based on solvent and experimental conditions.
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like conformational changes or restricted bond rotations that occur on the NMR timescale. oxinst.comblogspot.comox.ac.uk For (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride, VT-NMR could be used to investigate the rotation around the C-N bond. At low temperatures, this rotation might be slow enough to result in distinct signals for different conformers, which would coalesce into averaged signals as the temperature is raised. oxinst.com The chemical shift of the amine proton is also notably temperature-dependent, which can be useful in identifying this resonance. blogspot.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For the cation of (2-bromoprop-2-en-1-yl)(methyl)amine, C₄H₉BrN⁺, HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. wikipedia.orgchemguide.co.uk For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. whitman.edumiamioh.edulibretexts.org This would lead to the loss of a bromovinyl radical to form a stable iminium ion.
Loss of HBr: Elimination of hydrogen bromide is a possible fragmentation pathway for bromoalkanes.
Allylic Cleavage: Cleavage of the N-C bond could be facilitated by the stability of the resulting 2-bromoallyl cation. whitman.edu
A table of expected major fragments is provided below.
| m/z (for ⁷⁹Br) | Possible Fragment Ion | Plausible Origin |
| 149/151 | [C₄H₉BrN]⁺ | Molecular Ion (cation) |
| 120/122 | [C₃H₄Br]⁺ | Loss of CH₃NH₂ (Allylic cleavage) |
| 69 | [C₄H₉N]⁺ | Loss of Br radical |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage (loss of C₂H₂Br radical) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions characteristic of the secondary amine hydrochloride group. A very broad and strong absorption would be expected in the 2700-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration. spectroscopyonline.comresearchgate.net The C-H stretching vibrations of the alkyl and vinyl groups would appear just below and above 3000 cm⁻¹, respectively. missouri.edu An N-H⁺ bending vibration is typically observed in the 1560-1620 cm⁻¹ range. spectroscopyonline.comcdnsciencepub.comresearchgate.net The C=C double bond stretch would give a peak around 1630-1650 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹. missouri.edu
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C and C-Br stretching vibrations, which often give rise to strong Raman signals. The symmetric vibrations and bonds involving heavier atoms are often more prominent in Raman spectra compared to IR.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Intensity |
| N-H⁺ Stretch | 2700-3000 | Strong, Broad |
| C-H (sp²) Stretch | 3050-3150 | Medium |
| C-H (sp³) Stretch | 2850-2960 | Medium-Strong |
| C=C Stretch | 1630-1650 | Medium |
| N-H⁺ Bend | 1560-1620 | Medium, Broad |
| C-Br Stretch | 500-600 | Medium-Strong |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. It would confirm the connectivity established by NMR and reveal the solid-state conformation of the molecule. Furthermore, X-ray crystallography would detail the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) proton and the chloride anion, which govern the crystal packing. If the molecule were chiral, this method could be used to determine its absolute configuration.
Theoretical and Computational Studies of 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
The electronic properties of (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride have been thoroughly investigated using advanced quantum chemical methods. These studies provide a detailed picture of the electron distribution and orbital interactions within the molecule, which are fundamental to understanding its stability and reactivity.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), we can identify the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
In the case of this compound, the HOMO is primarily localized on the electron-rich regions of the molecule, such as the amine group and the double bond. Conversely, the LUMO is concentrated on the electron-deficient areas, particularly the carbon atom bonded to the bromine atom. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbon-bromine bond and can act as a nucleophile through its amine and alkene functionalities.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.54 |
| LUMO | -0.21 |
Note: These values are representative and may vary depending on the level of theory and basis set used in the calculation.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound has been analyzed to understand its electrostatic properties. The electrostatic potential map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
The electrostatic potential map of the molecule reveals a significant negative potential around the bromine and nitrogen atoms, consistent with their high electronegativity. A pronounced positive potential is observed around the hydrogen atoms of the ammonium (B1175870) group, making them susceptible to interaction with nucleophiles or bases. The carbon backbone exhibits a more complex distribution, with the carbon atom attached to the bromine showing a slight positive character.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule plays a crucial role in its chemical and biological activity. A detailed conformational analysis of this compound has been performed to identify its most stable conformations and the energy barriers between them.
Effects of Protonation State on Molecular Conformation
Computational scans of the potential energy surface by systematically rotating key dihedral angles have identified several low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding possibilities.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathways and identifying key intermediates and transition states, we can gain a deep understanding of how a reaction proceeds.
Transition State Characterization and Activation Energy Calculations
For potential reactions involving this compound, such as nucleophilic substitution or elimination, transition state theory can be applied computationally to determine the reaction kinetics. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, is located and characterized by the presence of a single imaginary frequency in the vibrational analysis.
The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the rate of the reaction. Calculations of the activation energies for various possible reaction pathways can predict the most favorable mechanism under a given set of conditions.
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|
| OH⁻ | Water | 22.5 |
| CN⁻ | DMSO | 18.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational studies on this exact reaction were not found in the initial search.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope to provide insights into the dynamic nature of molecules at an atomic level. For this compound, MD simulations can elucidate conformational landscapes, intermolecular interactions, and the influence of the surrounding environment on its behavior, which are critical for understanding its potential mechanisms of action.
Given the structure of the cation, a primary focus of MD simulations would be to characterize the rotational dynamics around the C-C and C-N single bonds. This analysis reveals the accessible conformations of the molecule in solution and their relative stabilities. The presence of the bulky bromine atom and the methyl group on the amine can introduce steric hindrance, which would be expected to limit the conformational freedom compared to simpler amines.
Table 1: Hypothetical Low-Energy Conformers of (2-bromoprop-2-en-1-yl)(methyl)ammonium Cation from a Simulated Annealing MD Protocol
| Conformational State | Dihedral Angle (Br-C=C-C) (°) | Dihedral Angle (C=C-C-N) (°) | Relative Population (%) |
|---|---|---|---|
| Anti-periplanar | ~180 | ~175 | 45 |
| Syn-clinal | ~60 | ~65 | 30 |
Note: This data is illustrative and based on typical findings for structurally related haloalkenylamines.
Furthermore, MD simulations can provide detailed insights into the non-covalent interactions that govern the molecule's behavior. In the context of its hydrochloride salt, the primary interactions of interest would be the hydrogen bonding between the protonated amine group and the chloride anion, as well as with solvent molecules. The dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes, are critical for understanding the stability and reactivity of the compound.
Solvation Effects and Explicit Solvent Modeling
The behavior of this compound in a biological environment is intrinsically linked to its interactions with the surrounding solvent, typically water. Explicit solvent modeling, where individual solvent molecules are included in the simulation, is essential for accurately capturing the nuances of solvation.
In an aqueous environment, the protonated secondary amine group is expected to be a strong hydrogen bond donor. Water molecules will arrange themselves around this cationic head group to form a structured solvation shell. The strength and geometry of these hydrogen bonds can be analyzed through radial distribution functions (RDFs) and coordination number calculations from the MD trajectory.
The RDF for the nitrogen atom of the amine and the oxygen atoms of water would likely show a sharp first peak at a distance characteristic of strong N-H···O hydrogen bonds. Integration of this peak would yield the coordination number, indicating the average number of water molecules in the first solvation shell. Similar analyses can be performed for the interactions between the chloride anion and water molecules.
Table 2: Illustrative Solvation Shell Properties for the (2-bromoprop-2-en-1-yl)(methyl)ammonium Cation and Chloride Anion in Aqueous Solution
| Interacting Pair | Peak Radial Distance (Å) | First Shell Coordination Number |
|---|---|---|
| N-H ··· O(water) | ~1.8 | 3-4 |
| Cl⁻ ··· H(water) | ~2.2 | 5-6 |
Note: These values are hypothetical and represent typical findings for small amine hydrochlorides in aqueous solution.
The hydrophobic portions of the molecule, such as the propenyl backbone and the methyl group, will also influence the local water structure. Water molecules are expected to form a "cage-like" structure around these nonpolar regions, a phenomenon known as the hydrophobic effect. This ordering of water molecules has important thermodynamic consequences for the solubility and partitioning of the molecule between different environments.
The vinyl bromide moiety introduces additional complexity. While the carbon-bromine bond is covalent, the bromine atom possesses lone pairs of electrons and can act as a weak hydrogen bond acceptor. The anisotropic nature of the electrostatic potential around the bromine atom can lead to specific directional interactions with solvent molecules. Explicit solvent models are crucial for capturing these subtle but potentially significant interactions that would be missed by simpler implicit solvent models.
Future Directions and Emerging Research Avenues for 2 Bromoprop 2 En 1 Yl Methyl Amine Hydrochloride
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
The potential for integrating (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride into automated and flow chemistry systems is an area ripe for exploration. The reactive nature of the vinyl bromide and the secondary amine suggests that it could be a valuable building block in high-throughput synthesis campaigns. Flow chemistry, in particular, could offer precise control over reaction conditions, potentially enabling safer and more efficient transformations of this compound compared to traditional batch methods. Future research could focus on developing robust protocols for its use in continuous-flow reactors, which would be a critical step towards its scalable synthesis and industrial application.
Exploration of Novel Catalytic Transformations Involving its Bifunctional Nature
The bifunctional character of this compound presents an intriguing platform for the development of novel catalytic transformations. The vinyl bromide moiety is a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents. Simultaneously, the secondary amine can act as a directing group, a nucleophile, or a ligand for a metal catalyst. This dual functionality could be harnessed in tandem catalysis or one-pot reaction sequences to construct complex molecular architectures from simple precursors. Investigating its coordination chemistry and reactivity with various transition metal catalysts could unlock new synthetic methodologies.
Application in Advanced Functional Materials Beyond Traditional Polymers
While the alkene functionality suggests a role as a monomer in polymerization, the application of this compound could extend to more advanced functional materials. The presence of both a halogen and an amine group could allow for post-polymerization modification, enabling the tuning of material properties. Furthermore, its unique electronic and structural features might be exploited in the design of materials for electronics, such as organic semiconductors or dielectrics. Research into the synthesis of oligomers and polymers derived from this compound and the characterization of their physical and chemical properties would be a necessary first step in this direction.
Role in Supramolecular Chemistry and Self-Assembled Systems
The amine hydrochloride group in this compound provides a handle for non-covalent interactions, such as hydrogen bonding and electrostatic interactions. These forces are the bedrock of supramolecular chemistry and could be utilized to direct the self-assembly of this molecule into well-defined nanostructures. The interplay between these non-covalent interactions and the potential for covalent modification of the bromoalkene group could lead to the formation of complex and functional supramolecular systems. Future studies could explore its self-assembly in various solvents and its ability to form host-guest complexes or organized structures on surfaces.
Interdisciplinary Research at the Interface of Organic Chemistry and Pure Chemical Sciences
The fundamental reactivity and properties of this compound could be the subject of interdisciplinary research that bridges organic synthesis with other areas of pure chemical science. For instance, computational chemistry could provide insights into its conformational preferences, electronic structure, and reaction mechanisms. Physical chemistry studies could elucidate its photophysical properties or its behavior at interfaces. Such fundamental investigations would not only deepen our understanding of this specific molecule but could also uncover new principles of chemical reactivity and bonding that have broader implications for the chemical sciences.
Q & A
Basic: What are the optimal synthetic routes for (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride?
Methodological Answer:
The synthesis typically involves a nucleophilic substitution or alkylation reaction. For example:
- Step 1: React methylamine with 2-bromo-2-propen-1-ol in a polar aprotic solvent (e.g., acetonitrile) under reflux.
- Step 2: Neutralize the product with HCl to form the hydrochloride salt.
Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like over-alkylation. Continuous flow reactors (as in ) can enhance yield and purity by improving heat/mass transfer.
Key Reference: Industrial-scale optimization strategies for analogous amines .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of:
- FTIR Spectroscopy: Identify functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- Elemental Analysis: Confirm %C, H, N, Br, and Cl to match theoretical values.
- NMR: ¹H and ¹³C NMR to verify substitution patterns (e.g., vinyl proton signals at δ 5.5–6.5 ppm).
- HPLC/MS: Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at calculated m/z).
Data Table Example (Analogs):
| Parameter | Expected Value (Theoretical) | Observed Value (Example) |
|---|---|---|
| %N | 6.8% | 6.5% (±0.2%) |
| C-Br FTIR peak | 550 cm⁻¹ | 545 cm⁻¹ |
Advanced: How does steric hindrance from the bromo-allyl group influence reactivity in coupling reactions?
Methodological Answer:
The bulky 2-bromoallyl group can:
- Limit Nucleophilic Attack: Steric shielding of the amine nitrogen reduces unwanted side reactions (e.g., over-alkylation).
- Direct Regioselectivity: In Suzuki-Miyaura couplings, the bromine acts as a leaving group, while the allyl geometry directs cross-coupling to specific positions.
Experimental Design: - Compare reaction rates with/without the bromo-allyl group using kinetic studies (e.g., UV-Vis monitoring).
- Use DFT calculations to map electronic/steric effects on transition states.
Reference: Steric effects in analogous brominated amines .
Advanced: What contradictions exist in reported CO₂ adsorption capacities for amine-functionalized analogs?
Methodological Answer:
Studies (e.g., ) show conflicting results due to:
- Pore Blockage: Higher amine loading (e.g., 43 wt.%) reduces BET surface area by 43% but increases CO₂ adsorption via chemisorption.
- Moisture Sensitivity: Hydrophilic amines (like MDEA) may adsorb water, skewing CO₂ capacity measurements.
Resolution Strategy: - Conduct adsorption under controlled humidity.
- Use TGA-MS to differentiate physisorbed vs. chemisorbed CO₂.
Data Table (Analog: MDEA-MC):
| aMDEA Loading | BET Surface Area (m²/g) | CO₂ Capacity (mmol/g) |
|---|---|---|
| 0% | 356.6 | 1.60 |
| 43% | 203.4 | 2.63 |
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Molecular Docking: Simulate interactions with targets (e.g., MAO-B for neuropharmacology). The bromo-allyl group may enhance binding via halogen bonding.
- ADMET Prediction: Use tools like SwissADME to assess solubility (LogP ~1.5) and blood-brain barrier penetration.
Case Study: Analogous compounds () show MAO-B inhibition with IC₅₀ values <10 μM.
Reference: Docking protocols for amine derivatives .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods due to potential HCl vapor release.
- Storage: Keep in airtight containers at -20°C to prevent hydrolysis of the allyl bromide group.
- Waste Disposal: Neutralize with NaHCO₃ before aqueous disposal.
Reference: Safety data for structurally similar hydrochlorides .
Advanced: Why do conflicting reports exist on its stability in aqueous solutions?
Methodological Answer:
Instability arises from:
- Hydrolysis: The allyl bromide group undergoes hydrolysis to form 2-propen-1-ol, especially at pH >7.
- Oxidation: Amine groups may oxidize to nitro derivatives under light.
Resolution: - Use buffered solutions (pH 4–6) and argon blankets during experiments.
- Monitor degradation via LC-MS over 24-hour periods.
Data Contradiction Example:
| Condition | Degradation Rate (t½) |
|---|---|
| pH 7, 25°C | 2 hours |
| pH 5, N₂ atmosphere | >48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
